Ethyl 4-(diethoxymethylsilyl)butyrate

Description

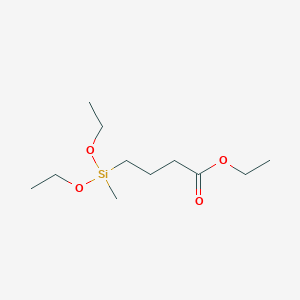

Ethyl 4-(diethoxymethylsilyl)butyrate is a silicon-containing ester derivative of butyric acid, characterized by the presence of a diethoxymethylsilyl group at the fourth carbon of the butyrate chain. Silicon-containing esters are often utilized in specialty chemical applications, such as polymer synthesis or surface modification, due to their hydrolytic stability and reactivity .

Properties

CAS No. |

16068-01-2 |

|---|---|

Molecular Formula |

C11H24O4Si |

Molecular Weight |

248.39 g/mol |

IUPAC Name |

ethyl 4-[diethoxy(methyl)silyl]butanoate |

InChI |

InChI=1S/C11H24O4Si/c1-5-13-11(12)9-8-10-16(4,14-6-2)15-7-3/h5-10H2,1-4H3 |

InChI Key |

FIGZGLJPBRPYCC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC[Si](C)(OCC)OCC |

Canonical SMILES |

CCOC(=O)CCC[Si](C)(OCC)OCC |

Synonyms |

4-[Diethoxy(methyl)silyl]butyric acid ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 4-(diethoxymethylsilyl)butyrate with structurally or functionally related esters, focusing on molecular properties, applications, and safety profiles.

Ethyl Butyrate (CAS 105-54-4)

- Chemical Structure : CH₃CH₂CH₂COOCH₂CH₃.

- Molecular Weight : 116.16 g/mol.

- Properties : Colorless liquid with a fruity, pineapple-like odor; soluble in organic solvents (propylene glycol, kerosene) .

- Applications : Widely used in food flavoring (e.g., orange, peach, and pineapple flavors) and fragrances due to its low cost and pleasant aroma .

Ethyl 4-Acetylbutyrate (CAS 13984-57-1)

- Chemical Structure : CH₃CO(CH₂)₃COOCH₂CH₃.

- Molecular Weight : 158.2 g/mol.

- Properties : Density of 0.989 g/mL at 25°C; contains a ketone group, enhancing reactivity in organic synthesis .

- Applications : Likely used as an intermediate in pharmaceutical or agrochemical synthesis.

Ethyl 4-(3-Hydroxyphenyl)butanoate (CAS Not Specified)

- Chemical Structure : Aromatic ester with a hydroxyl group on the phenyl ring.

- Properties: Polar due to the phenolic -OH group, influencing solubility in aqueous solutions .

- Applications: Potential use in medicinal chemistry or as a bioactive compound.

Ethyl 4-(Acetylthio)butyrate (CAS 104228-51-5)

- Chemical Structure : CH₃COS(CH₂)₃COOCH₂CH₃.

- Properties : Contains a thioester group, which may confer unique metabolic or enzymatic interactions .

- Applications: Investigated as a flavoring agent (FEMA No. 2427) or biochemical probe .

Ethyl 4-Oxo-4-phenylbutyrate (CAS 6270-17-3)

- Chemical Structure : Aromatic ketone ester.

- Properties : High polarity due to the ketone and ester groups; used in reductive alkylation reactions .

- Applications : Intermediate in synthesizing antihypertensive agents .

Comparative Data Table

Key Research Findings

Functional Group Influence : The introduction of silicon (e.g., diethoxymethylsilyl) or sulfur (e.g., thioester) groups alters hydrolytic stability and reactivity compared to simple esters like ethyl butyrate .

Market Trends : Ethyl butyrate dominates the flavor industry, with a projected market growth of 6.5% CAGR (2024–2030), driven by demand for natural flavor additives .

Safety Considerations : Silicon-containing esters may exhibit lower volatility and flammability compared to ethyl butyrate, though comprehensive hazard data are lacking in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.